N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is a complex organic compound known for its unique structural features and potential applications in scientific research. This compound is characterized by its distinct functional groups, which include a dimethoxyphenyl moiety and a thiolan ring, making it an interesting subject for chemical synthesis and biological studies.
The compound can be synthesized through various chemical methods, leveraging commercially available precursors. Its CAS number is 941948-07-8, which aids in its identification and procurement from chemical suppliers.
This compound falls under the category of amides and is classified as a hybrid structure due to the presence of both aromatic and aliphatic components. It is particularly relevant in medicinal chemistry due to its potential pharmacological properties.
The synthesis of N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide typically involves multi-step reactions:
The reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Catalysts may also be employed to enhance yield and selectivity.
The molecular structure of N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide can be represented by its molecular formula . The structure includes:
The molecular weight of this compound is approximately 342.42 g/mol. The arrangement of atoms can be depicted through its SMILES notation: COC1=C(C=C(C(=C1)OC)NCC(=O)NCCSCCO)C
.
The compound can undergo several chemical reactions, including:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is not fully elucidated but may involve:
Research into similar compounds suggests potential activity against various biological targets, which warrants further investigation into this specific compound’s pharmacodynamics.
N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide has potential applications in:
This compound's unique structure makes it a valuable candidate for further research into its properties and potential applications in various fields of science.
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: